3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound used in diverse scientific research. Its unique properties enable applications in pharmaceutical development, catalysis, and material science. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Scientific Research Applications
Synthesis and Characterization
The compound "3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide" and its related derivatives are extensively used in the synthesis and characterization of novel chemical structures. These compounds act as precursors or intermediates in the synthesis of various heterocyclic compounds. For instance, 3-Mercapto-2(1H)-pyridinone can be synthesized from 2-tert-butylthiazolo[4,5-b]pyridine and further used to synthesize novel azaphenoxathiine systems (Smith, Anderson, & Matthews, 1996). Similarly, 2-Mercapto-3-benzyloxypyridine, an important intermediate of the herbicide trifloxysulfuron, was synthesized through a practical method yielding high returns (Lou Jiang-song, 2006).
Interaction with Iodine
The interaction of derivatives of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide with iodine has been studied, revealing complex formation and potential applications. For example, the study of the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine led to the formation of a new salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, which was characterized by X-ray diffraction (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Synthesis of Pyridine Derivatives
The compound is also involved in the synthesis of various pyridine derivatives with potential applications. For instance, the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and the corresponding 5-oxides through a microwave-assisted treatment was demonstrated, showing the versatility of these compounds in synthesizing complex molecules (Palka et al., 2014).
Applications in Catalysis
Moreover, these compounds have found applications in catalysis. For instance, CH(3)Re(O)(SR)(2)PPh(3), derived from 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide, catalyzes the efficient transfer of an oxygen atom from a wide range of ring-substituted pyridine N-oxides to triphenylphosphine, indicating its potential as a catalyst in organic reactions (Wang & Espenson, 2000).
properties
IUPAC Name |
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NOS/c7-4-1-3(6(8,9)10)2-11(12)5(4)13/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFQFKAKNGJHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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